molecular formula C14H19BrN2O2 B6210006 tert-butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 2059944-11-3

tert-butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B6210006
CAS No.: 2059944-11-3
M. Wt: 327.2
InChI Key:
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Description

Tert-butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: is a complex organic compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by their fused benzene and pyridine rings, making them significant in various scientific and industrial applications due to their unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with isoquinoline derivatives.

  • Reaction Steps: The compound can be synthesized through multiple steps involving bromination, amination, and esterification reactions.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the functional groups.

  • Substitution: Substitution reactions are common, where different substituents can replace the bromine or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various quinones and hydroquinones.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Different halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for bioactive compounds with potential biological activities. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which are still under investigation. Its interactions with enzymes and receptors are crucial for its biological activity, and understanding these mechanisms is key to developing new applications.

Comparison with Similar Compounds

  • Tert-butyl 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

  • Tert-butyl 6-(benzyloxy)-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Uniqueness: Compared to similar compounds, tert-butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate stands out due to its specific amino and bromo functional groups, which confer unique chemical reactivity and potential biological activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock even more uses and benefits.

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Properties

CAS No.

2059944-11-3

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.2

Purity

95

Origin of Product

United States

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